Prionidipene A
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Overview
Description
Prionidipene A is a natural product isolated from the aerial parts of Salvia prionitis. It belongs to the class of seco-abietane rearranged diterpenoids, which are known for their complex structures and diverse biological activities
Preparation Methods
The synthesis of Prionidipene A involves several steps, typically starting from naturally occurring precursors. The synthetic route includes the rearrangement of abietane diterpenoids, followed by specific functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods are still under research, aiming to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Prionidipene A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Prionidipene A has shown promise in various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of seco-abietane diterpenoids.
Medicine: Its bioactive properties suggest potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Prionidipene A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
Prionidipene A is unique among seco-abietane diterpenoids due to its specific structural features and biological activities. Similar compounds include other seco-abietane diterpenoids like Prionidipene B, C, D, and E, which share a common structural framework but differ in functional group modifications and biological activities
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |
InChI |
InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1 |
InChI Key |
TYJHRVUDEQUTSZ-UZLBHIALSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
Canonical SMILES |
CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |
Origin of Product |
United States |
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